1-(2,6-Difluorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea
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Overview
Description
1-(2,6-Difluorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea is a compound that belongs to the class of aromatic heterocycles. This compound is characterized by its unique chemical structure, which includes a difluorophenyl group and a pyrazolo[1,5-a]pyridinyl moiety.
Scientific Research Applications
1-(2,6-Difluorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of biological pathways and molecular interactions.
Medicine: This compound has potential as a therapeutic agent due to its unique chemical properties.
Industry: It is utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
Target of Action
The primary targets of 1-(2,6-Difluorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea are FGFR tyrosine kinases, specifically FGFR1, FGFR2, FGFR3, and/or FGFR4 . These kinases play a crucial role in cell signaling pathways, regulating processes such as cell proliferation and differentiation .
Mode of Action
This compound acts as an inhibitor of FGFR tyrosine kinases . By binding to these kinases, the compound prevents their activation and subsequent signal transduction . This disruption in signaling can lead to changes in cellular processes controlled by these kinases .
Biochemical Pathways
The inhibition of FGFR tyrosine kinases by this compound affects several biochemical pathways. These pathways are primarily involved in cell growth and differentiation . The downstream effects of this inhibition can lead to changes in cell behavior, potentially impacting disease progression .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in cell signaling due to the inhibition of FGFR tyrosine kinases . These changes can affect cell proliferation and differentiation, potentially altering the course of diseases mediated by these kinases .
Future Directions
The future directions of research into pyrazolo[1,5-a]pyridine derivatives are promising. There is a growing interest in these compounds due to their versatility and potential applications in medicinal chemistry . Future research will likely focus on developing new synthetic strategies and exploring new applications for these compounds .
Preparation Methods
The synthesis of 1-(2,6-Difluorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . These methods allow for the construction of the imidazo[1,5-a]pyridine core from readily available starting materials. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity .
Chemical Reactions Analysis
1-(2,6-Difluorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the difluorophenyl group.
Cyclization: This reaction is crucial for constructing the imidazo[1,5-a]pyridine core.
Comparison with Similar Compounds
1-(2,6-Difluorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in their functional groups and specific applications.
Imidazo[1,5-a]pyridine derivatives: These derivatives have similar optical and electronic properties but may vary in their biological activities.
Pyrazolo[1,5-a]pyridines: These compounds are structurally related and have similar synthetic routes and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-pyrazolo[1,5-a]pyridin-5-ylurea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2N4O/c15-11-2-1-3-12(16)13(11)19-14(21)18-9-5-7-20-10(8-9)4-6-17-20/h1-8H,(H2,18,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOBIZWWTCEANF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)NC2=CC3=CC=NN3C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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